molecular formula C14H21BrO2 B14056948 1-Bromo-3,5-Di-tert-Butoxybenzene

1-Bromo-3,5-Di-tert-Butoxybenzene

Cat. No.: B14056948
M. Wt: 301.22 g/mol
InChI Key: CETUCKPQDIQUJU-UHFFFAOYSA-N
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Description

1-Bromo-3,5-Di-tert-Butoxybenzene is an organic compound with the molecular formula C14H21BrO2. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with a bromine atom and two tert-butoxy groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,5-Di-tert-Butoxybenzene can be synthesized through a multi-step process. One common method involves the bromination of 3,5-Di-tert-Butoxybenzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve optimal production efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-Di-tert-Butoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3,5-Di-tert-Butoxybenzene is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-Di-tert-Butoxybenzene involves its interaction with specific molecular targets. The bromine atom and tert-butoxy groups play a crucial role in its reactivity and interaction with other molecules. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the tert-butoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3,5-Di-tert-Butoxybenzene is unique due to the presence of tert-butoxy groups, which impart distinct chemical properties compared to tert-butyl groups. The tert-butoxy groups enhance the compound’s solubility in organic solvents and influence its reactivity in various chemical reactions .

Properties

Molecular Formula

C14H21BrO2

Molecular Weight

301.22 g/mol

IUPAC Name

1-bromo-3,5-bis[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C14H21BrO2/c1-13(2,3)16-11-7-10(15)8-12(9-11)17-14(4,5)6/h7-9H,1-6H3

InChI Key

CETUCKPQDIQUJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)Br)OC(C)(C)C

Origin of Product

United States

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